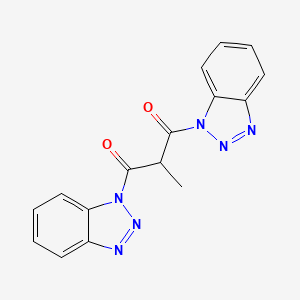

1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione

Description

1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione is a diketone derivative featuring two benzotriazole substituents. Benzotriazole moieties are known for their electron-withdrawing properties and pharmacological relevance, including antifungal and antitumor activities . The compound’s structure combines a central methyl-substituted propane-1,3-dione backbone with benzotriazole groups, which may enhance its stability and coordination capabilities.

Properties

IUPAC Name |

1,3-bis(benzotriazol-1-yl)-2-methylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O2/c1-10(15(23)21-13-8-4-2-6-11(13)17-19-21)16(24)22-14-9-5-3-7-12(14)18-20-22/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNNINXDBUVZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2=CC=CC=C2N=N1)C(=O)N3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione typically involves the reaction of benzotriazole with appropriate diketone precursors under controlled conditions. One common method includes the condensation of benzotriazole with 2-methylpropane-1,3-dione in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.

Substitution: The benzotriazole groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The benzotriazole groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Table 1: Structural and Molecular Comparison

*Calculated based on analogous structures.

Key Observations:

Physicochemical Properties

Solubility and Stability :

Thermal Stability :

Material Science :

- The rigid benzotriazole structure could make the target compound suitable for designing metal-organic frameworks (MOFs) or catalysts.

Table 2: Hazard Comparison

Biological Activity

1,3-Bis(1H-1,2,3-benzotriazol-1-yl)-2-methylpropane-1,3-dione is a compound with significant biological activity attributed to its benzotriazole moieties. Benzotriazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and antiprotozoal activities. This article explores the biological activities of this specific compound, synthesizing findings from various studies and highlighting case studies and data tables.

Chemical Structure

The compound's structure consists of two benzotriazole units linked to a central dione group. The molecular formula is , and it features distinct functional groups that contribute to its biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of benzotriazoles exhibit potent antimicrobial properties. A study highlighted that compounds containing the benzotriazole moiety showed significant inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,3-Bis(1H-benzotriazol-1-yl)-2-methylpropane-1,3-dione | E. coli | 32 μg/mL |

| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | S. aureus | 16 μg/mL |

| N-benzenesulfonylbenzotriazole | Staphylococcus aureus | 25 μg/mL |

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been explored extensively. Compounds have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values indicating strong antifungal properties .

Table 2: Antifungal Activity of Benzotriazole Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,3-Bis(1H-benzotriazol-1-yl)-2-methylpropane-1,3-dione | C. albicans | 12.5 μg/mL |

| Tetrabromo-benzotriazole | Aspergillus niger | 25 μg/mL |

Antiparasitic Activity

In addition to antibacterial and antifungal activities, benzotriazoles have shown promise in antiparasitic applications. A study indicated that certain benzotriazole derivatives exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated dose-dependent inhibitory effects on the growth of epimastigotes and trypomastigotes .

Table 3: Antiparasitic Activity of Benzotriazole Derivatives

| Compound Name | Parasite Tested | IC50 (μg/mL) |

|---|---|---|

| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 |

| 1H-benzotriazol-1-ylmethyl derivatives | Entamoeba histolytica | 30 |

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzotriazole derivatives:

- Synthesis and Evaluation : A study synthesized various benzotriazole derivatives and evaluated their antimicrobial properties using the cup plate diffusion method. Among them, certain compounds showed comparable activity to standard antibiotics like Ciprofloxacin against Staphylococcus aureus .

- Metal Complexes : Research on metal complexes formed with benzotriazoles indicated enhanced biological activity compared to their non-complexed forms. For example, copper complexes exhibited micromolar activity against protozoan parasites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.